
5-(2-chloro-5-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chloro-5-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole: is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom The compound also features a nitro group and a chloro group attached to a phenyl ring, as well as a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-chloro-5-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with a nitrile in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Substitution: The oxadiazole ring can participate in various substitution reactions, including electrophilic and nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed:
Amino derivatives: Formed through the reduction of the nitro group.
Substituted oxadiazoles: Formed through nucleophilic substitution of the chloro group.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may contribute to its activity as an antimicrobial or anticancer agent.
Industry: In industrial applications, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(2-chloro-5-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxadiazole ring can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function and activity. The compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
5-(2-chloro-5-nitrophenyl)-1,2,4-oxadiazole: Lacks the methyl-substituted phenyl ring.
3-(3-methylphenyl)-1,2,4-oxadiazole: Lacks the nitro and chloro groups.
5-(2-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole: Lacks the chloro group.
Uniqueness: The presence of both the nitro and chloro groups, along with the methyl-substituted phenyl ring, makes 5-(2-chloro-5-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole unique. These structural features contribute to its distinct chemical properties and potential applications. The combination of these groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-(2-chloro-5-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c1-9-3-2-4-10(7-9)14-17-15(22-18-14)12-8-11(19(20)21)5-6-13(12)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZJVSMOXVKQKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
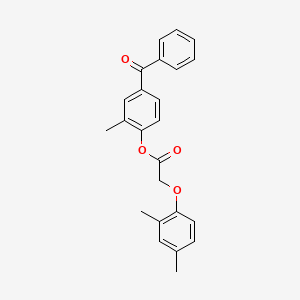
![4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5700745.png)
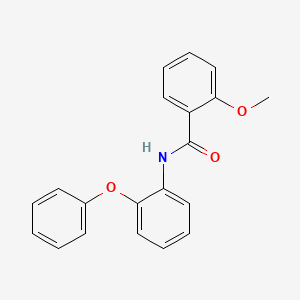
![4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5700761.png)
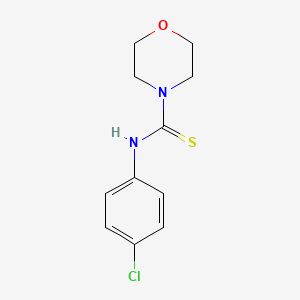
![2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5700784.png)
![4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine](/img/structure/B5700799.png)
![methyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B5700805.png)
![N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5700814.png)
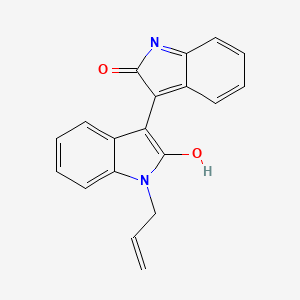
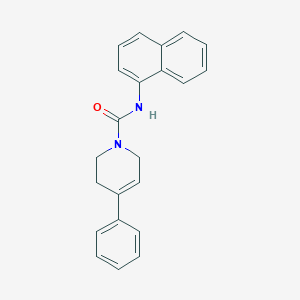
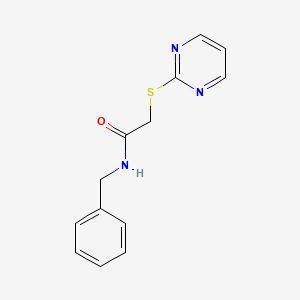
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5700838.png)
![2-[(4-fluorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5700852.png)
